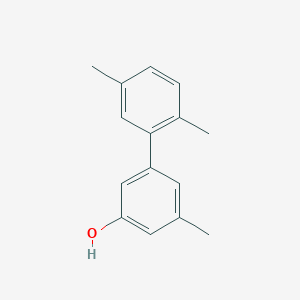

5-(2,5-Dimethylphenyl)-3-methylphenol

Description

5-(2,5-Dimethylphenyl)-3-methylphenol is an aromatic compound featuring a phenol backbone substituted with a 3-methyl group and a 2,5-dimethylphenyl moiety at the 5-position. Its synthesis involves heterocyclization reactions, as demonstrated in the preparation of related oxazole derivatives via microwave-assisted methods or oxime-acylation pathways .

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-10-4-5-12(3)15(8-10)13-6-11(2)7-14(16)9-13/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKMWVLLVRWODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683711 | |

| Record name | 2',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-74-7 | |

| Record name | 2',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-3-methylphenol typically involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

Phenol+2,5-Dimethylbenzyl chlorideNaOH, Reflux5-(2,5-Dimethylphenyl)-3-methylphenol

Industrial Production Methods

In an industrial setting, the production of 5-(2,5-Dimethylphenyl)-3-methylphenol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction and improve selectivity towards the desired product. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,5-Dimethylphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated phenols.

Applications De Recherche Scientifique

5-(2,5-Dimethylphenyl)-3-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

The bioactivity and physicochemical properties of phenolic derivatives are heavily influenced by substituent positions, lipophilicity, and electronic effects. Below is a comparative analysis of 5-(2,5-Dimethylphenyl)-3-methylphenol with key analogs:

Table 1: Structural Comparison

| Compound | Substituent Positions | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 5-(2,5-Dimethylphenyl)-3-methylphenol | 3-methyl, 5-(2,5-dimethylphenyl) | Phenol, methyl, dimethylphenyl | C15H16O |

| 3-Methylphenol | 3-methyl | Phenol, methyl | C7H8O |

| 3,5-Dimethylphenol (m-xylenol) | 3-methyl, 5-methyl | Phenol, two methyl groups | C8H10O |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl, hydroxynaphthalene-carboxamide | Carboxamide, naphthalene, methylphenyl | C19H17NO2 |

| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 3,5-difluorophenyl, 2-methoxy | Phenol, methoxy, fluorine | C13H10F2O2 |

Key Observations :

- Substituent Position: The 2,5-dimethylphenyl group in 5-(2,5-Dimethylphenyl)-3-methylphenol provides steric bulk and lipophilicity compared to simpler phenols like 3-methylphenol. This may enhance membrane permeability in biological systems .

- Electronic Effects: Electron-donating methyl groups (as in 5-(2,5-Dimethylphenyl)-3-methylphenol) contrast with electron-withdrawing fluorine substituents in 5-(3,5-Difluorophenyl)-2-methoxyphenol. Fluorinated analogs often exhibit altered reactivity and binding affinity due to increased electronegativity .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Predicted) |

|---|---|---|---|

| 5-(2,5-Dimethylphenyl)-3-methylphenol | 212.29 | ~3.5 (high) | Low in water, soluble in organic solvents |

| 3-Methylphenol | 108.14 | 1.96 | Moderate in water |

| 3,5-Dimethylphenol | 122.17 | 2.45 | Low in water |

| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 256.22 | ~2.8 | Low in water |

Notes:

- Lipophilicity: The 2,5-dimethylphenyl group increases logP (octanol-water partition coefficient) in 5-(2,5-Dimethylphenyl)-3-methylphenol compared to 3-methylphenol, suggesting enhanced lipid membrane penetration .

- Solubility: Bulky substituents reduce aqueous solubility, favoring applications in non-polar environments .

Table 3: Activity Comparison (PET Inhibition)

| Compound | IC50 (PET Inhibition) | Mechanism of Action |

|---|---|---|

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 µM | Photosystem II inhibition |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 µM | Photosystem II inhibition |

| 5-(2,5-Dimethylphenyl)-3-methylphenol | Not reported | Inferred: Potential PET inhibition via structural analogy |

| 3-Methylphenol | Not applicable | No significant PET activity |

Key Findings :

- Derivatives with 2,5-dimethylphenyl groups (e.g., N-(2,5-dimethylphenyl) carboxamides) exhibit strong PET-inhibiting activity, implying that 5-(2,5-Dimethylphenyl)-3-methylphenol may share similar bioactivity .

- Simpler phenols like 3-methylphenol lack PET inhibition, highlighting the critical role of bulky substituents in targeting photosystem II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.